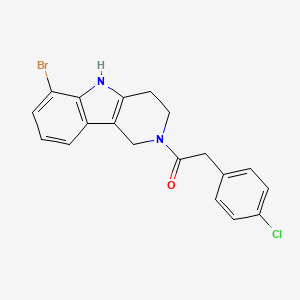
C19H16BrClN2O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C19H16BrClN2O is a complex organic molecule that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes bromine, chlorine, nitrogen, and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C19H16BrClN2O typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of a brominated aromatic compound with a chlorinated amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pressure control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of This compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve high purity levels. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
C19H16BrClN2O: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or sulfuric acid can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.
Applications De Recherche Scientifique
C19H16BrClN2O: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which C19H16BrClN2O exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
C19H16BrN2O: Lacks the chlorine atom, which may result in different chemical properties and reactivity.
C19H16ClN2O: Lacks the bromine atom, leading to variations in its biological activity and applications.
Uniqueness
The presence of both bromine and chlorine atoms in C19H16BrClN2O makes it unique compared to its similar compounds
Propriétés
Formule moléculaire |
C19H16BrClN2O |
|---|---|
Poids moléculaire |
403.7 g/mol |
Nom IUPAC |
1-(6-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C19H16BrClN2O/c20-16-3-1-2-14-15-11-23(9-8-17(15)22-19(14)16)18(24)10-12-4-6-13(21)7-5-12/h1-7,22H,8-11H2 |
Clé InChI |
MTZNOSWNGQZTOA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=C1NC3=C2C=CC=C3Br)C(=O)CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


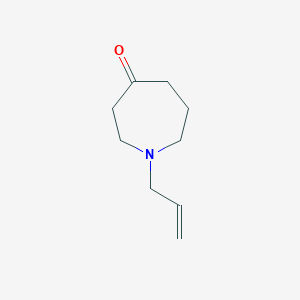
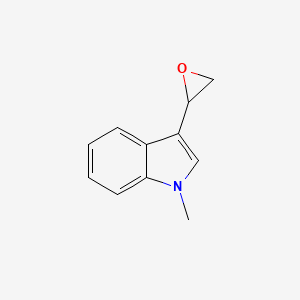
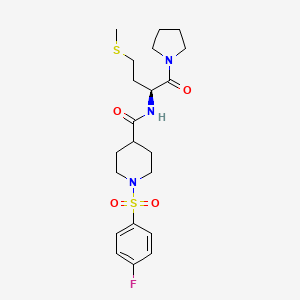
![1-Piperidinecarboxylic acid, 4-[(1R)-1-[3-[3-fluoro-4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B12638389.png)
![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-4-methoxybenzene](/img/structure/B12638397.png)

![1H-IMidazo[4,5-c]pyridine-1-carboxylic acid, 4-[bis[(1,1-diMethylethoxy)carbonyl]aMino]-, 1,1-diMethylethyl ester](/img/structure/B12638406.png)

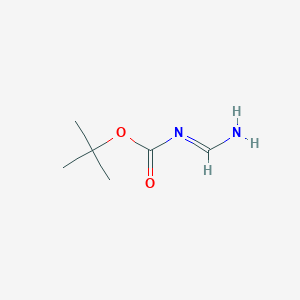
![4-Chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B12638427.png)
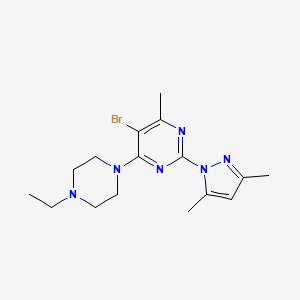
![3-[(4S)-1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(2,2-dimethoxyethyl)propanamide](/img/structure/B12638433.png)
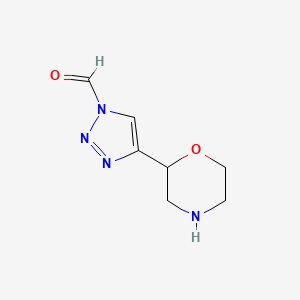
![2-(2-(3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamido)butanoic acid](/img/structure/B12638443.png)
